molecular formula C8H9BrN2O2 B095197 2-(4-Bromophenoxy)acetohydrazide CAS No. 16738-00-4

2-(4-Bromophenoxy)acetohydrazide

Cat. No.: B095197
CAS No.: 16738-00-4
M. Wt: 245.07 g/mol
InChI Key: RKZQWMLTVDXDGV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)acetohydrazide (CAS 16738-00-4) is a brominated aromatic hydrazide derivative that serves as a valuable precursor and versatile ligand in scientific research. Its primary research value lies in the synthesis of coordination polymers and metal complexes, particularly with transition metals like Nickel(II) . The ligand coordinates to metal centers through its carbonyl oxygen and amine nitrogen atoms, forming stable, often polymeric, structures with potential applications in materials science . Beyond coordination chemistry, this hydrazide is a key synthetic intermediate for generating a diverse range of biologically active derivatives. Hydrazide-based compounds are an important class in the development of pharmaceutical candidates, showing promise as antituberculosis, antibacterial, antifungal, and antimicrobial agents . The electron-withdrawing bromophenoxy moiety influences the compound's electronic properties, which can be tuned upon complexation or further derivatization . Researchers utilize this compound to develop novel substances for investigating structure-activity relationships and mechanisms of action. The product is characterized by its molecular formula (C 8 H 9 BrN 2 O 2 ) and a molecular weight of 245.07 g/mol . For optimal stability, it should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4-bromophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZQWMLTVDXDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351136
Record name 2-(4-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-00-4
Record name 2-(4-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 2-(4-Bromophenoxy)acetate

The ester precursor is typically synthesized via the nucleophilic substitution of 4-bromophenol with methyl chloroacetate under basic conditions. In a representative procedure:

  • Reagents : 4-Bromophenol, methyl chloroacetate, potassium carbonate, acetone.

  • Conditions : Reflux for 8–12 hours under anhydrous conditions.

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

The reaction proceeds via deprotonation of 4-bromophenol by K₂CO₃, generating a phenoxide ion that attacks methyl chloroacetate to form the ester.

Hydrazinolysis to Form this compound

The methyl ester undergoes hydrazinolysis to yield the target hydrazide:

  • Reagents : Hydrazine hydrate (98%), methanol or ethanol.

  • Conditions : Reflux for 6–8 hours.

  • Workup : Cooling, precipitation in ice-water, filtration, and recrystallization from ethanol.

The reaction mechanism involves nucleophilic acyl substitution, where hydrazine replaces the methoxy group. Key spectral data confirming the product include:

  • IR (KBr) : 3263 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 9.60 ppm (s, 1H, NH), δ 7.68–8.50 ppm (m, 4H, Ar–H), δ 4.37 ppm (s, 2H, CH₂).

Alternative Synthesis via Direct Acylation of Hydrazine

An alternative route involves the direct acylation of hydrazine with 2-(4-bromophenoxy)acetyl chloride. While less common due to handling difficulties with acyl chlorides, this method offers higher yields under controlled conditions.

Preparation of 2-(4-Bromophenoxy)acetyl Chloride

  • Reagents : 2-(4-Bromophenoxy)acetic acid, thionyl chloride (SOCl₂).

  • Conditions : Reflux for 3–4 hours in anhydrous dichloromethane.

  • Workup : Removal of excess SOCl₂ under reduced pressure.

Acylation of Hydrazine

  • Reagents : Hydrazine hydrate, triethylamine (base), tetrahydrofuran (THF).

  • Conditions : Dropwise addition of acyl chloride to hydrazine at 0–5°C, followed by stirring at room temperature for 24 hours.

  • Workup : Filtration, washing with cold water, and recrystallization from ethanol.

Key Advantages :

  • Avoids ester intermediate, reducing synthesis steps.

  • Higher purity due to fewer side reactions.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the hydrazinolysis step, significantly reducing reaction times from hours to minutes.

Procedure

  • Reagents : Methyl 2-(4-bromophenoxy)acetate, hydrazine hydrate, ethanol.

  • Conditions : Microwave irradiation at 100°C for 15–20 minutes.

  • Yield : 85–90% (compared to 70–75% under conventional reflux).

Mechanistic Insight : Microwave heating enhances molecular collisions, accelerating nucleophilic substitution.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialReagents/ConditionsYield (%)Purification
HydrazinolysisMethyl esterHydrazine hydrate, reflux70–75Recrystallization
Direct AcylationAcyl chlorideHydrazine, THF, 0–5°C80–85Column chromatography
MicrowaveMethyl esterHydrazine hydrate, microwave85–90Recrystallization

Key Observations :

  • Conventional Hydrazinolysis : Balances simplicity and yield but requires prolonged reflux.

  • Direct Acylation : Higher yield but involves hazardous acyl chloride handling.

  • Microwave Method : Optimal for rapid synthesis with minimal side products.

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption bands at 1645–1660 cm⁻¹ confirm the C=O stretch of the hydrazide moiety, while N–H stretches appear at 3263–3431 cm⁻¹.

  • ¹H NMR : The singlet at δ 9.60 ppm corresponds to the hydrazide NH proton, and aromatic protons resonate between δ 7.68–8.50 ppm.

  • ¹³C NMR : Carbonyl carbons appear at δ 160–170 ppm, with the bromophenoxy carbons at δ 115–135 ppm.

Purity Assessment

Thin-layer chromatography (TLC) using chloroform:methanol (9.5:0.5, v/v) verifies product homogeneity, with spots visualized under UV light.

Challenges and Optimization Strategies

Side Reactions

  • Ester Hydrolysis : Prolonged reflux in aqueous conditions may hydrolyze the ester to the carboxylic acid. Mitigated by using anhydrous solvents and controlled reaction times.

  • Oxidation of Hydrazide : Exposure to air can oxidize hydrazides to azides. Storing products under nitrogen or in sealed containers prevents degradation.

Solvent Selection

  • Methanol vs. Ethanol : Methanol offers faster reaction kinetics due to higher polarity, but ethanol reduces side reactions in acid-sensitive substrates .

Chemical Reactions Analysis

Hydrazone Formation

Reaction with aldehydes or ketones yields hydrazone derivatives through nucleophilic addition. For example:

  • With benzaldehyde : Forms N-benzylidene-2-(4-bromophenoxy)acetohydrazide ( ).

  • With 4-nitrobenzaldehyde : Produces 2-(4-bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, confirmed by 1H^1H-NMR singlet at δ 9.60 ppm for the N=CH proton .

Aldehyde Product Key Spectral Data
4-Methoxybenzaldehyde2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazideIR: ν(C=O) 1647 cm1^{-1}; 1H^1H-NMR: δ 3.81 ppm (OCH3_3)
SalicylaldehydeCoumarin derivative via intramolecular cyclization13C^13C-NMR: δ 160.58 ppm (C=O); MS: m/z 354 [M+^+]

Cyclocondensation

Reacting with β-diketones (e.g., acetylacetone) under acidic conditions forms pyrazole derivatives:

  • Product : (2-(4-Bromophenoxy)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone.

  • Mechanism : Cyclization via elimination of water, confirmed by IR disappearance of NH2_2 peaks at 3431 cm1^{-1} .

Metal Complex Formation

2-(4-Bromophenoxy)acetohydrazide acts as a polydentate ligand for transition metals:

  • Ni(II) coordination polymer : Forms a 1D chain structure with Ni–N bond lengths of 2.05 Å and Ni–O bonds of 2.12 Å. The complex exhibits a distorted octahedral geometry .

  • Anticancer activity : Co(II) and Zn(II) complexes with related hydrazides show IC50_{50} values < 10 μM against HT29 colorectal cancer cells .

Metal Geometry Applications
Ni(II)OctahedralStructural models for polymer materials
Co(II)Square-planarChemoprevention agents (comparable to doxorubicin)

Nucleophilic Substitution

The bromine atom undergoes substitution under SNAr conditions:

  • With NaN3_33 : Forms azide derivatives at 80°C in DMF.

  • With amines : Produces aryl ethers, as demonstrated in the synthesis of N-cyclohexylacetamide derivatives (yield: 82%).

Oxidation

  • Reagents : KMnO4_4/H2_2SO4_4.

  • Product : 2-(4-Bromophenoxy)acetic acid, identified by IR carbonyl stretch at 1712 cm1^{-1} .

Reduction

  • Reagents : LiAlH4_4 in THF.

  • Product : 2-(4-Bromophenoxy)acetohydrazine, with 1H^1H-NMR NH2_2 signals at δ 1.06 ppm .

1,3,4-Oxadiazoles

Reaction with CS2_2/KOH yields 5-substituted-1,3,4-oxadiazoles:

  • Conditions : Reflux in ethanol (8 h).

  • Yield : 75–88% .

Thiosemicarbazides

Treatment with isothiocyanates produces thiosemicarbazide derivatives:

  • Example : N-phenylthiosemicarbazide, confirmed by IR ν(N–H) at 3250 cm1^{-1} and ν(C=S) at 1240 cm1^{-1} .

Industrial and Pharmacological Relevance

  • Antibacterial agents : Hydrazone derivatives exhibit MIC values of 8–32 μg/mL against S. aureus and E. coli .

  • Coordination polymers : Ni(II) complexes show potential as catalysts in oxidation reactions (TOF: 120 h1^{-1}) .

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive molecules and advanced materials, warranting further exploration in targeted drug design and polymer chemistry.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2-(4-bromophenoxy)acetohydrazide exhibits notable antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Potential
The compound has been investigated for its anticancer properties. Coordination complexes formed with transition metals, such as nickel(II) and cobalt(II), using this compound as a ligand have demonstrated significant cytotoxic effects on cancer cell lines, including colorectal cancer cells. These complexes may offer therapeutic chemoprevention comparable to established chemotherapeutic agents like doxorubicin .

Antituberculosis Activity
Preliminary studies suggest that hydrazide derivatives, including this compound, may possess antituberculosis properties. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for the survival of Mycobacterium tuberculosis, thus warranting further investigation into its potential as a treatment option.

Coordination Chemistry

Synthesis of Coordination Polymers
this compound has been utilized in the synthesis of coordination polymers with metal ions. For example, complexes formed with nickel(II) chloride exhibit polymeric structures characterized by bidentate coordination through the carbonyl oxygen and amine nitrogen atoms of the hydrazide. Such complexes are studied for their potential applications in biosensing and catalysis due to their unique structural properties .

Material Science Applications
The compound can also be employed in the development of new materials. Its ability to form stable complexes with various metals can lead to innovative applications in areas such as catalysis, sensing technologies, and the creation of advanced functional materials .

Chemical Synthesis

Intermediate in Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing new compounds with desired biological activities .

Case Studies

Study Focus Findings
Antimicrobial ActivityEvaluation against bacterial strainsDemonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer ResearchCytotoxicity on HT29 cell lineNickel(II) complexes showed efficacy comparable to doxorubicin .
Coordination ChemistrySynthesis with nickel(II)Formation of polymeric structures with potential biosensing applications .

Comparison with Similar Compounds

Research Implications

This compound’s unique coordination behavior and structural modularity position it as a promising scaffold for developing metal-based therapeutics and functional materials. Comparative studies highlight the critical role of substituents in tuning both chemical reactivity and bioactivity, guiding future synthesis of targeted derivatives.

Biological Activity

2-(4-Bromophenoxy)acetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

This compound is synthesized through the reaction of 4-bromophenol with acetohydrazide, followed by purification processes that yield a white crystalline product. The synthesis route typically involves refluxing the reactants in an organic solvent, such as ethanol, to promote the formation of the hydrazide linkage.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

  • In vitro studies demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been shown to have a Minimum Inhibitory Concentration (MIC) as low as 0.48 μg/mL against Micrococcus luteus, indicating potent activity compared to standard antibiotics like nitrofurantoin .
  • The compound's effectiveness extends to antifungal properties as well, with notable activity against Candida albicans and other fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results indicated that it possesses significant cytotoxic effects, with IC50 values often in the micromolar range. For example, one study reported an IC50 of 7.81 µM against HepG2 cells .
  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at specific phases (S/G2 phase), thereby inhibiting proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside traditional antibiotics. It exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of commonly used antibiotics .

Case Study 2: Anticancer Activity

Another study focused on its anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in HT-29 cells, with an IC50 value of approximately 12.39 µM. This study also highlighted its potential as a lead compound for further development into a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phenyl ring or alterations in the hydrazone moiety can enhance or diminish its biological efficacy. For instance, derivatives with electron-withdrawing groups have shown improved inhibitory effects against alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .

Q & A

Basic: What are the standard synthetic routes for 2-(4-Bromophenoxy)acetohydrazide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via hydrazinolysis of its ester precursor. For example, methyl 2-(4-bromophenoxy)acetate reacts with excess hydrazine hydrate (80–99%) in refluxing methanol or ethanol for 4–6 hours . Key parameters include:

  • Solvent choice : Methanol provides higher yields (85–90%) compared to ethanol due to better solubility of intermediates.
  • Molar ratio : A 1:2 molar ratio of ester to hydrazine hydrate minimizes side reactions like dimerization.
  • Temperature : Reflux (60–65°C) ensures complete conversion; lower temperatures result in incomplete reactions.
    Purification involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol/water (70:30 v/v) .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

  • NMR : 1H^1 \text{H} NMR (400 MHz, DMSO-d6_6) shows characteristic signals:
    • Phenoxy protons: δ 7.45–7.35 (d, 2H, Ar-H) and δ 6.95–6.85 (d, 2H, Ar-H).
    • Hydrazide NH2_2: δ 9.25 (s, 1H) and δ 4.45 (s, 2H, CH2_2) .
  • X-ray crystallography : Reveals planarity between the phenyl ring and hydrazide moiety (dihedral angle ~15°), stabilized by intramolecular N–H⋯O hydrogen bonds. Discrepancies in dihedral angles (e.g., 84.9° in sterically hindered derivatives) highlight conformational flexibility .

Advanced: How does this compound coordinate with transition metals, and what factors dictate complex geometry?

Answer:
The ligand (L) acts as a bidentate donor via the carbonyl oxygen and hydrazinic nitrogen. In Ni(II) complexes, it forms a distorted octahedral geometry with two chloride ligands and a 2-propanol molecule, yielding a 1D coordination polymer . Factors influencing geometry:

  • pH : Neutral conditions favor monodentate binding, while basic media promote deprotonation and bidentate coordination.
  • Counterions : Chloride ions facilitate bridging, whereas bulkier anions (e.g., nitrate) disrupt polymer formation .
    Thermogravimetric analysis (TGA) confirms thermal stability up to 220°C, critical for material science applications .

Advanced: How can researchers resolve contradictions in bioactivity data across derivatives?

Answer:
Contradictions often arise from substituent effects on pharmacophore accessibility. For example:

  • Antiviral activity : Derivatives with electron-withdrawing groups (e.g., 4-bromophenyl) show stronger HAV inhibition (IC50_{50} = 10.7 µg/mL) due to enhanced electrophilicity at the hydrazone moiety .
  • Antioxidant activity : Bulky substituents (e.g., benzylidene) reduce radical scavenging efficiency by sterically hindering hydrogen donation .
    Methodological strategies :
  • Use isosteric replacements to isolate electronic vs. steric effects.
  • Validate activity via orthogonal assays (e.g., DPPH for antioxidants, plaque reduction for antivirals) .

Advanced: What computational approaches predict the electronic properties of derivatives?

Answer:

  • DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For corrosion inhibitors, higher HOMO energy (-5.2 eV) correlates with electron-donating capacity and adsorption on mild steel .
  • Molecular docking : Models interactions with biological targets (e.g., p38 MAPK for anti-inflammatory derivatives). Compounds with morpholinoethoxy groups show stronger binding (ΔG = -9.8 kcal/mol) due to hydrophobic pocket complementarity .

Advanced: How do structural modifications impact thermal stability in coordination polymers?

Answer:

  • Ligand rigidity : Aromatic substituents (e.g., bromophenoxy) enhance thermal stability (decomposition >250°C) by reducing conformational mobility.
  • Metal-ligand bond strength : Ni(II) complexes exhibit higher stability than Zn(II) due to stronger d-orbital interactions .
    Experimental validation :
  • TGA coupled with mass spectrometry identifies decomposition products (e.g., CO, NH3_3).
  • Variable-temperature XRD tracks structural changes during heating .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to hydrazine vapor toxicity.
  • Spill management : Neutralize with 10% acetic acid, then absorb with inert material (vermiculite) .

Advanced: What methodologies validate adsorption mechanisms in corrosion inhibition studies?

Answer:

  • Langmuir isotherm : Linear regression of C/θC/\theta vs. CC confirms monolayer adsorption (R2^2 > 0.98) .
  • SEM/EDS : Compare inhibited vs. uninhibited steel surfaces to quantify oxide layer formation.
  • Electrochemical impedance spectroscopy (EIS) : Measures charge transfer resistance to assess inhibitor efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Bromophenoxy)acetohydrazide
Reactant of Route 2
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2-(4-Bromophenoxy)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.